molecular formula C15H22N2O3 B1336546 Phe-Ile CAS No. 22951-94-6

Phe-Ile

Cat. No. B1336546
CAS RN: 22951-94-6
M. Wt: 278.35 g/mol
InChI Key: JWBLQDDHSDGEGR-DRZSPHRISA-N
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Description

Phe-Ile is a dipeptide formed from L-phenylalanine and L-isoleucine residues . It has the ability to self-associate in aqueous solution as a transparent, thermoreversible gel formed by a network of fibrillar nanostructures .


Synthesis Analysis

The synthesis of unnatural peptides like Phe-Ile can be achieved through cobalt-catalyzed diastereoselective umpolung hydrogenation . This method demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths . The reaction does not result in racemization or epimerization .


Molecular Structure Analysis

The molecular formula of Phe-Ile is C15H22N2O3 . The structure of Phe-Ile is determined by specific interactions between the Phe and Ile residues . These interactions form a Phe-Ile zipper within the hydrophobic core .


Chemical Reactions Analysis

The Phe-Ile zipper is a unique interaction motif that drives the formation of an antiparallel coiled-coil hexamer . This interaction is sensitive to subtle changes in side chain steric bulk and hydrophobicity introduced by mutations at the Phe and Ile residue positions .


Physical And Chemical Properties Analysis

Phe-Ile has a molecular weight of 278.35 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass of Phe-Ile is 278.16304257 g/mol .

Scientific Research Applications

1. Nanotechnology and Amyloid Formation

Peptidic self-assembled nanostructures, including those formed by Ile-Phe dipeptides, have significant implications in nanotechnology. The self-assembly process of these dipeptides, as seen in the Ile-Phe dipeptide, can lead to the formation of fibrillar nanostructures. This phenomenon provides insights into amyloid formation, a key aspect in the study of Alzheimer's disease. The detailed study of these self-assembly processes aids in understanding the forces triggering amyloid formation, which is crucial for nanotechnological applications and neurodegenerative disease research (de Groot et al., 2007).

2. Heat Exchanger Technology

In the field of heat exchanger technology, the understanding and application of Phe (phenylalanine) are critical. Research into the use of nanofluids in plate heat exchangers (PHEs) demonstrates the potential of these fluids to enhance the performance of PHEs. The introduction of new substances, such as nanofluids, into the structural pattern of PHEs can significantly improve their efficiency. Studies in this area focus on the thermal conductivity, viscosity, specific heat, and heat transfer coefficients of nanofluids in PHEs, exploring their potential to increase the overall performance of plate heat exchangers. This research is vital for advancing energy efficiency and miniaturization in heat exchanger technology (Kumar et al., 2015).

3. Interdisciplinary Research in Photocatalytic Hydrogen Evolution

Photocatalytic hydrogen evolution (PHE) is a field that exemplifies interdisciplinary collaboration in scientific research. Bibliometric analysis and social network theory have been applied to explore the characteristics of discipline interaction and the temporal evolution in PHE research. This approach helps understand the increasing complexity and intensity of interactions among different subjects, such as chemistry and material sciences, within the PHE network. Insights from this research are valuable for guiding interdisciplinary interactions and methods in other scientific fields (Yao et al., 2022).

4. Metabolic Engineering and Isotope Labeling Experiments

Isotope labeling experiments (ILEs) are instrumental in metabolic engineering, particularly for improving product formation in various biological systems. ILEs enable the identification of knockout, overexpression, and media optimization targets, enhancing the efficiency of host cell factories. This research area hasseen significant developments in using ILEs in conjunction with enzyme or metabolic engineering to understand host cell metabolism better and to improve product titer, rate, or yield. The application of isotope labeling experiments and (13)C flux analysis is a pivotal technique in rational pathway engineering, aiding in the discovery of novel metabolic functions and the optimization of metabolic pathways for industrial and academic purposes (McAtee et al., 2015).

5. Role in Alzheimer's Disease Research

The interaction of Ile-Phe dipeptide with key enzymes like Phosphatidylinositide 3-Kinase (PI3K) is crucial in understanding Alzheimer's disease. Research on the self-assembly of phenylalanine and its derivatives like L-Isoleucyl-L-Phenylalanine (Ile-Phe) provides insights into the amyloid fibril structure found in Alzheimer's disease. The modulation of pathways such as PI3-K, Akt, and mTOR by compounds like Ile-Phe has been studied for potential therapeutic applications against cognitive decline in Alzheimer's disease. These studies involve sophisticated simulation techniques such as molecular dynamics and molecular docking to explore the interaction between Ile-Phe dipeptide and PI3K, offering new avenues for Alzheimer's disease treatment (Bicak et al., 2020).

Future Directions

Future research on Phe-Ile could focus on further understanding the limits of the Phe-Ile zipper and how it can be utilized to direct supramolecular assembly . Additionally, the development of methods to access unnatural peptides containing noncanonical aryl alanine residues and their potential therapeutic applications is highly desirable and promising .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLQDDHSDGEGR-DRZSPHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phe-Ile

CAS RN

22951-94-6
Record name Phenylalanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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